molecular formula C7H9NO2 B122339 Ethyl 1H-pyrrole-2-carboxylate CAS No. 2199-43-1

Ethyl 1H-pyrrole-2-carboxylate

Cat. No. B122339
CAS RN: 2199-43-1
M. Wt: 139.15 g/mol
InChI Key: PAEYAKGINDQUCT-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrole-2-carboxylate derivatives are a class of compounds that have been the subject of various synthetic and analytical studies due to their interesting chemical properties and potential applications. These derivatives are characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom, and a carboxylate group attached to the second position of the ring.

Synthesis Analysis

The synthesis of ethyl 1H-pyrrole-2-carboxylate derivatives has been achieved through various methods. One approach involves the solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, which provides good yields . Another method is a one-pot, solvent-free cascade Michael-reductive cyclization reaction that establishes an easy access to ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates . Additionally, a general synthesis of pyrrole-2-carboxylic acid derivatives has been described, involving the reaction of 2H-azirines with enamines .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of these compounds have been extensively studied using both experimental techniques and quantum chemical calculations. For instance, the molecular structure of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized by spectroscopy methods and quantum chemical calculations, revealing the nature of interactions that lead to dimer formation . Similarly, the structure of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been elucidated, showing the presence of resonance-assisted hydrogen bonding in its dimer .

Chemical Reactions Analysis

The reactivity of ethyl 1H-pyrrole-2-carboxylate derivatives has been analyzed through various interactions and spectroscopy analyses. The compounds exhibit multiple interactions, such as intermolecular heteronuclear hydrogen bonding, which are crucial for dimer formation . The local reactivity descriptors, such as Fukui functions and electrophilicity indices, have been used to determine the reactive sites within the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure. The vibrational analysis of these compounds often indicates red shifts in certain vibrational modes as a result of dimer formation, which is supported by topological and energetic parameters generated by AIM theory . The thermodynamic parameters calculated for the formation of these compounds suggest that the reactions are exothermic and spontaneous at room temperature .

Scientific Research Applications

  • Synthesis of Pyrrole-2-carboxylic Acid Derivatives : A study describes a new synthesis method for 1H-pyrrole-2-carboxylic acid derivatives, which are obtained by reacting 2H-azirines with enamines. This synthesis yields moderate to high yields of the title compounds, including ethyl 1H-pyrrole-2-carboxylate (Law et al., 1984).

  • Solvent-free Synthesis Under Microwave Irradiation : Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation. This method provides a solvent-free synthesis approach (Khajuria et al., 2013).

  • Crystal and Molecular Structure Analysis : Research involving the crystal and molecular structure of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, provides insights into the molecular packing and hydrogen bonding patterns of these compounds (Law et al., 1984).

  • Supramolecular Synthon in Crystal Engineering : Pyrrole-2-carboxylates, including ethyl 1H-pyrrole-2-carboxylate, have been used to create hexagonal and grid supramolecular structures, demonstrating their potential as a robust supramolecular synthon for crystal engineering applications (Yin & Li, 2006).

  • Phosphine-catalyzed Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, a compound related to ethyl 1H-pyrrole-2-carboxylate, is used in a phosphine-catalyzed annulation process to synthesize tetrahydropyridines, highlighting the compound's versatility in organic synthesis (Zhu et al., 2003).

  • Computational Studies and Characterization : Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, another derivative, has been synthesized and characterized through spectroscopic and quantum chemical calculations, emphasizing the importance of computational methods in understanding these compounds (Singh et al., 2014).

Safety And Hazards

Ethyl 1H-pyrrole-2-carboxylate has hazard statements H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . The hazard classifications are Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The target organs are the respiratory system .

properties

IUPAC Name

ethyl 1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEYAKGINDQUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292290
Record name Ethyl pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-pyrrole-2-carboxylate

CAS RN

2199-43-1
Record name 2199-43-1
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Record name Ethyl pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1H-pyrrole-2-carboxylate
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Record name 2-Ethoxycarbonylpyrrole
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Synthesis routes and methods

Procedure details

1H-pyrrole-2-carboxylic acid ethyl ester was prepared as follows: to a solution of 1H-pyrrole-2-carboxylic acid (10 mmol; Aldrich, Milwaukee, Wis.) in DCM (15 mL) was added oxalyl chloride (10 mmol) and 3 drops of DMF at 0° C. The solution was stirred at 0° C. for 30 minutes to form 1H-pyrrole-2-carbonyl chloride. Ethanol was added and the mixture was stirred at room temperature for 30 minutes. The mixture was concetrated to afford 1-carboxylic acid ethyl ester.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
ST Khan, P Yu, A Nelofar, Z Ahmed… - … Section E: Structure …, 2011 - scripts.iucr.org
… The title compound was prepared by mixing 2-(phenylamino)ethyl-1H-pyrrole-2-carboxylate (1.0 g, 1.8 mmol), triethylamine (0.88 g, 8.8 mmol) and methanesulfonyl chloride (0.1 g, 8.8 …
Number of citations: 12 scripts.iucr.org
EI Mikhed'kina, OS Bylina, II Mel'nik… - Russian Journal of …, 2009 - Springer
Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines in different solvents to give mixtures of regioisomeric 3- and 5-…
Number of citations: 3 link.springer.com
J Škoda - 2017 - dspace.cuni.cz
… Ethyl 1H-pyrrole-2-carboxylate was dissolved in a dry flask in … Ethyl 1H-pyrrole-2carboxylate was still detected after 24 h (… starting material ethyl 1H-pyrrole-2-carboxylate was isolated (…
Number of citations: 0 dspace.cuni.cz
J Štetinová, V Milata, A BARTOVIČ, N PRÓNAYOVÁ… - 2005 - arkat-usa.org
… Methyl 1H-pyrrole-2-carboxylate (1a),9 ethyl 1H-pyrrole-2-carboxylate (1b),10 methyl 4formyl-1H-pyrrole-2-carboxylate (2a),11 and ethyl 4-formyl-1H-pyrrole-2-carboxylate …
Number of citations: 1 www.arkat-usa.org
YD Mane, SM Surwase, DO Biradar… - Journal of …, 2017 - Wiley Online Library
… heterocyclic fragments in a pendant position, we report here the design, synthesis, and antibacterial activity of pyrrole-2-carboxamide derived from ethyl 1H-pyrrole-2-carboxylate and …
Number of citations: 12 onlinelibrary.wiley.com
SE Boiadjiev, DA Lightner - Monatshefte für Chemie/Chemical Monthly, 2002 - Springer
Malonic ester derivatives of ethyl and methyl 3,5-dimethyl-4-(1′-iodoneopentyl)-1H-pyrrole-2-carboxylate exhibit restricted rotation about the pyrrole C(4)–C(1′) bond due to the bulky …
Number of citations: 7 link.springer.com
T Warashina, D Matsuura, T Sengoku… - … Process Research & …, 2018 - ACS Publications
… VR (colorless solid, (5) 725.8 mg, 5.67 mmol) was added to a stirred solution of ethyl 1H-pyrrole-2-carboxylate 1a (526.9 mg, 3.78 mmol) in dry CHCl 3 (13 mL) at 0 C, and the resulting …
Number of citations: 16 pubs.acs.org
Y Yan, G Zhang, Z Yin - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
(IUCr) 2-(4-Chloro-N-{2-[(1H-pyrrol-2-yl)carbonyloxy]ethyl}anilino)ethyl 1H-pyrrole-2-carboxylate … 2-(4-Chloro-N-{2-[(1H-pyrrol-2- yl)carbonyloxy]ethyl}anilino)ethyl 1H-pyrrole-2-carboxylate …
Number of citations: 10 scripts.iucr.org
L Jiao, T Bach - Angewandte Chemie (International ed. in English), 2013 - europepmc.org
… As well as ethyl-1H-pyrrole-2-carboxylate, several other 2,3-disubstituted pyrroles underwent the selective C5 alkylation in good yield. …
Number of citations: 88 europepmc.org
RN Singh, P Rawat, D Verma, SK Bharti - Journal of Molecular Structure, 2015 - Elsevier
Two pyrrole tosylhydrazones, 1H-pyrrole-2-tosylhydrazone (PT) and ethyl 3,5-dimethyl-4-(1-(2-tosylhydrazono)ethyl)-1H-pyrrole-2-carboxylate (EDTEPC) have been synthesized and …
Number of citations: 9 www.sciencedirect.com

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